N-Octyl-p-anisidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16663-87-9 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
4-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3 |
InChI Key |
BMIYEEFUOGMAEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
Other CAS No. |
16663-87-9 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a definitive confirmation of the structural framework of N-Octyl-p-anisidine.
Proton (¹H) and Carbon-13 (¹³C) NMR are pivotal in mapping the hydrogen and carbon skeletons of this compound, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the p-anisidine (B42471) ring typically appear as distinct doublets in the downfield region, a result of their specific electronic environment. The protons of the methoxy (B1213986) group (O-CH₃) present as a sharp singlet, while the protons of the N-octyl chain exhibit a series of multiplets at higher field strengths. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum shows distinct signals for the aromatic carbons, with the carbon attached to the methoxy group and the nitrogen atom having characteristic chemical shifts. The carbon of the methoxy group itself and the carbons of the octyl chain also appear at specific, predictable locations in the spectrum.
The following table summarizes the expected chemical shifts for this compound based on analyses of similar structures. amazonaws.com
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.0 (multiplet) | 114 - 142 |
| Methoxy (-OCH₃) | ~3.7 (singlet) | ~55 |
| N-H | Variable (broad singlet) | - |
| N-CH₂- | ~3.0 (triplet) | ~45 |
| -(CH₂)₆- | 1.2 - 1.6 (multiplet) | 22 - 32 |
| -CH₃ | ~0.9 (triplet) | ~14 |
| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound by analyzing the absorption of infrared radiation.
The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds. Key vibrational bands include:
N-H Stretch: A characteristic band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine. The position and shape of this band can provide information about hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the octyl group is observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: Bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-N Stretch: The stretching vibration of the aryl-amine C-N bond is typically found in the 1250-1360 cm⁻¹ range.
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1240 cm⁻¹. researchgate.net
Changes in the position and intensity of these bands can indicate intermolecular interactions, such as hydrogen bonding involving the N-H group. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C Aromatic Stretch | 1500 - 1600 |
| C-N Stretch | 1250 - 1360 |
| C-O Stretch (Aryl Ether) | ~1240 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound, particularly those involving the conjugated π-system of the aromatic ring.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the p-substituted anisidine chromophore. The presence of the electron-donating methoxy and amino groups influences the energy of the π → π* transitions of the benzene (B151609) ring. Typically, substituted anilines and anisoles exhibit strong absorption bands in the ultraviolet region. researchgate.net The conjugation of the nitrogen lone pair with the aromatic ring, along with the influence of the methoxy group, will result in specific absorption maxima (λ_max). For p-anisidine itself, absorption maxima are observed around 235 nm and 300 nm. researchgate.net The addition of the octyl group is not expected to significantly shift these primary absorption bands, as it is not part of the chromophore's conjugated system. acs.org
| Electronic Transition | Expected Absorption Maximum (λ_max) |
| π → π | ~235 nm |
| n → π | ~300 nm |
| Note: The exact λ_max can be influenced by the solvent polarity. |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the precise molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. acdlabs.com
The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of this compound (C₁₅H₂₅NO), which is 235.37 g/mol . sielc.com High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways for aromatic amines and ethers. Key fragmentation patterns include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a C₇H₁₅ radical, leading to a prominent fragment ion.
Loss of the Alkyl Chain: Fragmentation can occur at various points along the octyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Cleavage at the Ether Linkage: Fragmentation involving the methoxy group can also occur.
Formation of a Tropylium-like Ion: Rearrangements within the aromatic ring structure can lead to the formation of stable fragment ions. researchgate.net
Analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the identity and structure of the molecule. nih.gov
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 235 | Molecular Ion |
| [M - C₇H₁₅]⁺ | 136 | Alpha-cleavage at the N-alkyl bond |
| [M - CH₃]⁺ | 220 | Loss of a methyl radical from the methoxy group |
| [M - OCH₃]⁺ | 204 | Loss of the methoxy radical |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary techniques employed for these purposes, each offering distinct advantages based on the compound's properties and the analytical goals.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. pharmainfo.in For this compound, reverse-phase (RP) HPLC is a commonly applied method. sielc.comsielc.com In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar liquid. pharmainfo.in The separation is based on the hydrophobic interactions between the analyte and the stationary phase. pharmainfo.in
A specific reverse-phase HPLC method for the analysis of this compound has been developed using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility. sielc.comsielc.com This HPLC method is scalable, making it suitable not only for analytical purity assessment but also for preparative separation to isolate impurities. sielc.comsielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com
The development of a robust HPLC method involves several key steps, including understanding the physicochemical properties of the drug molecule, selecting appropriate chromatographic conditions (column, mobile phase, wavelength), and validating the method's performance. pharmainfo.in For anisidine-related compounds, HPLC methods have been established for their determination in various matrices. For instance, a method for ortho- and para-anisidine uses XAD-2 sorbent tubes for sample collection, followed by desorption with methanol (B129727) and analysis by HPLC with UV detection. keikaventures.com
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.com |
| Application | Purity assessment, preparative separation, pharmacokinetics | sielc.comsielc.com |
| Detector | UV, Mass Spectrometry (MS) | sielc.comkeikaventures.com |
Gas Chromatography (GC) for Analysis of Volatile Derivatives
Gas Chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds. nih.gov Due to the polar nature of the amino group, compounds like this compound may require derivatization prior to GC analysis to increase their volatility and improve chromatographic peak shape. sigmaaldrich.comresearch-solution.com Derivatization involves replacing active hydrogens on functional groups like -NH with nonpolar moieties, which reduces intermolecular hydrogen bonding and analyte adsorption within the GC system. sigmaaldrich.comresearch-solution.com Silylation is a common derivatization technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com
GC coupled with Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the identification and quantification of trace-level impurities. ajrconline.org For example, a GC-MS method was developed to determine genotoxic impurities, such as p-anisidine, in pharmaceutical substances. ajrconline.org This highlights the capability of GC-MS to detect and quantify structurally related compounds at very low levels. ajrconline.org The analysis of volatile components in various samples is routinely performed using GC-MS, often considered the "gold standard" for this purpose. nih.gov
A typical GC-MS analysis involves a carrier gas like helium and an oven program that ramps the temperature to elute compounds based on their boiling points. mst.dkmst.dk
Table 2: Typical GC/MS Analysis Parameters for Anisidine-Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| GC/MS Instrument | Agilent HP 5973 or similar | mst.dkmst.dk |
| Carrier Gas | Helium | mst.dkmst.dk |
| Flow Rate | Constant flow at 1.5 ml/min | mst.dkmst.dk |
| Oven Program | Example: 35 ºC for 1 min, then 10 ºC/min to 325 ºC, hold for 2 min | mst.dkmst.dk |
| Column | Example: CP-sil 5CB, 25 m x 0.25 mm id | mst.dkmst.dk |
| Application | Qualitative and quantitative screening of volatile impurities | ajrconline.orgmst.dk |
X-ray Diffraction (XRD) for Crystalline Structure and Long-Range Order Analysis
For organic molecules like this compound, single-crystal XRD can be used to solve the precise three-dimensional structure, provided a suitable single crystal can be grown. carleton.edu Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, yielding a diffraction pattern that serves as a fingerprint for the crystalline phase. researchgate.net PXRD studies on the parent compound, p-anisidine, have been used to characterize its solid-state structure. researchgate.net In studies of related materials, such as poly(o-anisidine) nanocomposites, XRD is employed to confirm the successful synthesis and to study the crystalline nature of the composite material. researchgate.netresearchgate.net The diffraction pattern can reveal information about the arrangement and spacing of the polymer chains and any incorporated inorganic materials. researchgate.net
The process of structure determination from XRD data involves indexing the diffraction peaks, determining the space group, and finally solving and refining the crystal structure. carleton.eduicdd.com
Table 3: Example of Crystallographic Data Obtainable from XRD
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | Describes the symmetry of the crystal structure. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Ångströms). icdd.com |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes (in degrees). icdd.com |
| Volume (V) | The volume of the unit cell (in ų). |
| Calculated Density (ρ) | The theoretical density of the material. |
Electron Microscopy for Morphological and Nanostructural Characterization
Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's morphology and microstructure, far exceeding the capabilities of light microscopy.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface topography. tescan-analytics.commdpi.com An incident electron beam scans the surface, causing the emission of secondary electrons, backscattered electrons, and X-rays. tescan-analytics.com Detectors collect these signals to form an image that reveals details about the surface texture, shape, and features. mdpi.com
In the context of this compound and related materials, SEM can be used to visualize the morphology of the synthesized powder, crystals, or films. For instance, SEM has been used to study the surface morphology of poly(o-anisidine) and its nanocomposites, revealing how inorganic particles adhere to the polymer matrix. researchgate.net Such analysis can show the particle size, shape, and degree of agglomeration. core.ac.uk SEM can also be combined with Energy Dispersive X-ray spectroscopy (SEM-EDX) to provide elemental composition analysis of the sample's surface. mdpi.commeasurlabs.com
Transmission Electron Microscopy (TEM) for Microstructural Details
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the characterization of a material's internal microstructure. ncbj.gov.pl In TEM, a high-energy electron beam is transmitted through an ultra-thin sample (typically around 70 nm thick). ncbj.gov.pl The interactions of the electrons with the sample create an image that reveals details about grain size, crystal defects (like dislocations), and the distribution of different phases or particles within the material. ncbj.gov.plresearchgate.net
For materials related to this compound, such as poly(o-anisidine) nanocomposites, TEM has been used to visualize the size and distribution of nanoparticles within the polymer matrix. researchgate.net TEM analysis can confirm the formation of core-shell structures and provide insights into the nanostructural arrangement of the composite material. researchgate.net Advanced TEM techniques can also determine the crystallographic alignment of features within the microstructure. ncbj.gov.pl
Advanced Electrochemical and Spectroelectrochemical Methods
Advanced electrochemical techniques are pivotal in characterizing the electronic properties and charge transport phenomena within functional organic materials. For compounds like this compound and its polymeric derivatives, methods such as impedance spectroscopy and cyclic voltammetry provide deep insights into their behavior in electrochemical systems, which is crucial for their application in organic electronics.
Impedance Spectroscopy for Charge Transport Mechanisms in Polymeric Systems
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the complex electrical properties of materials and their interfaces. taylorfrancis.com By applying a small sinusoidal AC potential and measuring the resulting current, a frequency-dependent impedance spectrum is generated. Analysis of this spectrum allows for the modeling of the material's electrical behavior using equivalent circuits, which can represent various physical and electrochemical processes such as charge transfer resistance, double-layer capacitance, and diffusion. taylorfrancis.commdpi.com
In the context of polymeric systems derived from anisidine, EIS is instrumental in elucidating charge transport mechanisms. nih.gov The transport of charge in conducting polymers can be complex, often involving a combination of intra-chain and inter-chain hopping. diva-portal.org EIS helps to deconstruct these processes by probing the resistive and capacitive properties of the polymer film over a wide frequency range.
The data obtained from EIS can be used to construct Nyquist plots (plotting the imaginary part of impedance against the real part), which often show semicircles corresponding to different charge transfer processes. The diameter of these semicircles can be related to the resistance of that particular process.
Table 1: Representative Parameters from EIS Analysis of Anisidine-Based Polymers This table is illustrative, based on typical analyses of conducting polymers, as specific values for poly(this compound) are not available.
| Parameter | Symbol | Typical Information Gained |
| Bulk Resistance | Rb | Resistance to ion/electron flow through the bulk polymer matrix. |
| Charge Transfer Resistance | Rct | Resistance to electron transfer at the electrode-polymer interface. |
| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface. |
| Breakpoint Frequency | fb | Frequency at which the impedance behavior changes, often related to coating delamination or porosity. taylorfrancis.com |
This detailed characterization is essential for designing and optimizing polymeric materials for applications in sensors, coatings, and electronic devices. researchgate.netcapes.gov.br
Cyclic Voltammetry for Redox Property Profiling
Cyclic Voltammetry (CV) is a versatile and widely used electrochemical technique for studying the redox behavior of chemical species. pw.edu.pl The method involves scanning the potential of an electrode linearly with time and measuring the resulting current. libretexts.orgnih.gov The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the oxidation and reduction potentials of a substance, the stability of its redox states, and the kinetics of electron transfer reactions. basinc.comunt.edu
For polymeric systems involving p-anisidine moieties, CV is crucial for determining their electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are fundamental to the performance of organic semiconductor devices.
A study on polymers prepared via Buchwald–Hartwig polyaminations utilized p-anisidine as one of the amine-linking monomers. acs.org The resulting polymer, designated PPhAd, incorporated the electron-donating p-anisidine unit. Cyclic voltammetry was employed to estimate the energy levels of this polymer. acs.org The measurements revealed deep HOMO levels, which is a desirable characteristic for stability in certain electronic applications. acs.org The electron-donating nature of the para-substituted methoxy group on the p-anisidine linker was found to significantly influence the polymer's electronic properties, leading to a lower energy gap compared to polymers with other linkers. acs.org
The key parameters extracted from a cyclic voltammogram are the peak potentials for oxidation (Epa) and reduction (Epc) and the corresponding peak currents (ipa and ipc). libretexts.org From the onset of the oxidation peak, the HOMO energy level can be estimated relative to a reference standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺).
Table 2: Electrochemical Properties of a Polymer (PPhAd) Containing p-Anisidine Linkers Determined by Cyclic Voltammetry
| Polymer | Onset Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) | Optical Energy Gap (eV) |
| PPhAd | 0.17 | -5.37 | 1.45 |
| Data sourced from Macromolecules. acs.org |
The data demonstrates how CV provides a direct method to profile the redox properties and estimate the frontier orbital energy levels, which are essential for predicting and understanding the behavior of this compound-based materials in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods offer insights into electron distribution and energy levels, which govern the molecule's physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the ground-state geometry and electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations, often using hybrid functionals like B3LYP, can provide highly accurate results for molecular geometries and electronic characteristics. researchgate.net
For N-Octyl-p-anisidine, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. The presence of the flexible n-octyl chain introduces multiple possible conformations, and DFT can be used to identify the lowest energy conformer. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP) map, can also be determined. The MEP map is particularly useful for identifying electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet realistic, DFT-calculated values for key geometric parameters of this compound, based on standard values for anisole (B1667542) and alkylamine derivatives.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N | 1.40 Å |
| C-O (methoxy) | 1.37 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-C (octyl chain) | 1.53 - 1.54 Å | |
| Bond Angle | C-N-C | 120.5° |
| C-O-C | 118.0° | |
| Dihedral Angle | Car-Car-N-Calkyl | ~30-45° |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. faccts.deiitk.ac.in TD-DFT calculations are used to predict the outcomes of electronic transitions, such as those observed in UV-visible absorption spectroscopy. rsc.org This method can determine the energies of various excited states, the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. faccts.de
For this compound, TD-DFT would reveal the nature of its electronic transitions. Typically, for a molecule with a substituted benzene (B151609) ring, transitions such as π → π* are expected. The calculations can identify which molecular orbitals are involved in the most significant electronic transitions, providing a detailed picture of the molecule's photophysical behavior. joaquinbarroso.comacs.org
Table 2: Predicted Optical Response Data for this compound from TD-DFT (Illustrative) This table shows hypothetical TD-DFT results for the primary electronic transitions of this compound in a common solvent like dichloromethane.
| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.25 | 292 | 0.150 | HOMO → LUMO (95%) |
| S2 | 4.98 | 249 | 0.485 | HOMO-1 → LUMO (88%) |
| S3 | 5.41 | 229 | 0.210 | HOMO → LUMO+1 (91%) |
Analysis of Electronic Structure and Chemical Bonding
A deeper analysis of the electronic structure provides a quantitative and qualitative understanding of the chemical bonding and reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
Table 3: Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents plausible FMO energy values for this compound, calculated using a DFT approach.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.15 |
| LUMO | -0.95 |
| Energy Gap (ΔE) | 4.20 |
Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. wisc.edu It is used to investigate charge transfer and intramolecular delocalization interactions. ijnc.irresearchgate.net The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, significant interactions would include the delocalization of the nitrogen lone pair (nN) and oxygen lone pairs (nO) into the antibonding π* orbitals of the aromatic ring.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. orientjchem.org At a bond critical point (BCP) between two atoms, the values of ρ(r) and its Laplacian (∇²ρ(r)) reveal the nature of the bond. researchgate.netresearchgate.net High ρ(r) and negative ∇²ρ(r) values are characteristic of covalent bonds, while low ρ(r) and positive ∇²ρ(r) values indicate non-covalent interactions like hydrogen bonds or van der Waals forces.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net The electrophilicity index (ω) quantifies the ability of a species to accept electrons. unimas.my These parameters together provide a comprehensive profile of the chemical reactivity of this compound. unimas.my
Table 4: Global Reactivity Descriptors for this compound (Illustrative) This table contains hypothetical values for the global reactivity descriptors of this compound, derived from the FMO energies in Table 3.
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | I | 5.15 |
| Electron Affinity | A | 0.95 |
| Electronegativity | χ | 3.05 |
| Chemical Hardness | η | 2.10 |
| Chemical Softness | S | 0.238 |
| Electrophilicity Index | ω | 2.21 |
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. unito.itnih.gov For a molecule like this compound, which combines a rigid aromatic core with a flexible aliphatic chain, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules.
Detailed Research Findings:
MD simulations allow for a thorough exploration of the potential energy surface of this compound. The primary focus of such simulations is to characterize the vast conformational space arising from the freedom of rotation around the single bonds within the n-octyl chain and the bond connecting the nitrogen to the phenyl ring. By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the transitions between them. The simulation tracks the trajectory of each atom based on a force field, providing a dynamic picture of the molecule's flexibility.
Furthermore, MD simulations are crucial for studying intermolecular interactions in a condensed phase (liquid or solid-state) or in solution. researchgate.net These simulations can predict how multiple this compound molecules would arrange themselves, highlighting the role of non-covalent interactions. Key interactions for this system include:
Van der Waals Forces: Dominant interactions involving the flexible n-octyl chains, influencing the packing and bulk properties of the material.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which can lead to ordered assemblies.
Hydrogen Bonding: Although this compound is a secondary amine and lacks a proton on the nitrogen for classical hydrogen bonding, the nitrogen and oxygen atoms can act as hydrogen bond acceptors in the presence of protic solvents or other functional groups. researchgate.netmdpi.com
These simulations provide quantitative data on interaction energies and preferred molecular arrangements, which are fundamental to understanding the material's macroscopic properties. nih.gov
Table 1: Hypothetical Data from Molecular Dynamics Simulation of this compound This table represents typical data that would be generated from an MD simulation to analyze the molecule's structure and interactions.
| Parameter | Description | Hypothetical Value/Range | Significance |
|---|---|---|---|
| C(ring)-N-C(octyl)-C bond Dihedral Angle | Rotation around the N-C(octyl) bond | -175° to +175° (multiple stable rotamers) | Defines the orientation of the octyl chain relative to the aromatic ring. |
| Octyl Chain Dihedral Angles (C-C-C-C) | Conformational state of the alkyl chain | Predominantly anti (~180°), with some gauche (+/- 60°) | Determines the overall shape (e.g., extended vs. folded) of the alkyl tail. |
| Intermolecular π-π Stacking Distance | Average distance between parallel aromatic rings | 3.5 - 4.5 Å | Indicates the presence and strength of aromatic stacking interactions. |
| Intermolecular Interaction Energy | Sum of non-covalent interaction energies between two molecules | -10 to -15 kcal/mol | Quantifies the stability of molecular dimers or aggregates. |
Theoretical Prediction of Spectroscopic Signatures
Computational methods can accurately predict the spectroscopic features of molecules, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Detailed Research Findings:
UV-Vis Spectra: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. faccts.de For this compound, the key electronic transitions are expected to be π → π* transitions associated with the substituted benzene ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The calculations yield the excitation wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. gaussian.com Solvation models are often included in these calculations to simulate the effect of different solvents on the spectrum. mdpi.com
Vibrational Spectra (FT-IR and Raman): Theoretical vibrational spectra are typically calculated using DFT. The process involves optimizing the molecule's geometry to find its lowest energy structure and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). uzh.ch Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. uzh.ch IR intensities are calculated from the changes in the dipole moment during a vibration, while Raman activities are determined by changes in the polarizability. arxiv.org These computational results allow for the precise assignment of each band in the experimental FT-IR and Raman spectra to specific molecular motions, such as C-H stretches of the alkyl chain, C=C stretches of the aromatic ring, and C-N or C-O stretching modes. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for this compound This table shows representative theoretical data for UV-Vis and vibrational spectra, as would be obtained from DFT and TD-DFT calculations.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| UV-Vis (in Hexane) | λmax 1 | ~295 nm | π → π* transition (aromatic ring) |
| λmax 2 | ~230 nm | n → π* transition | |
| Vibrational (FT-IR) | Frequency 1 | 2850-2960 cm⁻¹ | C-H asymmetric and symmetric stretches (octyl chain) |
| Frequency 2 | ~1510 cm⁻¹ | C=C aromatic ring stretch | |
| Frequency 3 | ~1245 cm⁻¹ | Asymmetric C-O-C stretch (anisole group) | |
| Frequency 4 | ~1035 cm⁻¹ | Symmetric C-O-C stretch (anisole group) |
Computational Design and Virtual Screening of Novel this compound Derivatives for Targeted Applications
Detailed Research Findings:
Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design and evaluation of new molecules before their synthesis. researchgate.net For this compound, this approach can be used to create virtual libraries of derivatives with potentially enhanced biological activity or improved material properties. nih.govresearchgate.net
The process begins with a ligand-based design, where the structure of this compound is systematically modified in silico. nih.gov Modifications could include:
Altering the length or branching of the alkyl chain.
Introducing different substituents onto the aromatic ring.
Replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups.
Once a virtual library of derivatives is generated, virtual screening is employed to rapidly assess their potential for a specific application. nih.gov A common technique is molecular docking, where each derivative is computationally fitted into the active site of a biological target, such as a bacterial enzyme or a cancer-related protein. nih.gov The docking algorithm calculates a "docking score," which estimates the binding affinity between the derivative and the target protein. nih.gov
Derivatives with high predicted binding affinities are prioritized for synthesis and experimental testing. nih.gov This in silico pre-screening significantly reduces the time and cost associated with identifying promising lead compounds by focusing laboratory efforts on the most viable candidates. nih.gov
Table 3: Hypothetical Virtual Screening of this compound Derivatives This table illustrates how data from a virtual screening campaign might be presented, showing designed derivatives and their predicted efficacy against a hypothetical enzyme target.
| Derivative ID | Modification on this compound Structure | Target Application | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|---|
| OPA-001 (Parent) | None | Antibacterial (DHFR inhibitor) | -7.5 | Hydrophobic contact |
| OPA-002 | Addition of -OH group at para-position of octyl chain | -8.9 | Hydrogen bond with Aspartic Acid residue | |
| OPA-003 | Replacement of -OCH₃ with -CF₃ | -8.2 | Enhanced hydrophobic interactions | |
| OPA-004 | Addition of a 3-chloro substituent on the aromatic ring | -9.1 | Halogen bond with Leucine residue |
Polymer Chemistry and Materials Science Research Focus on Poly P Anisidine and Its Derivatives
Oxidative Polymerization of p-Anisidine (B42471): Mechanisms and Structural Control
The synthesis of poly(p-anisidine) is typically achieved through oxidative polymerization, a process that can be initiated chemically or electrochemically. rsc.orgrsc.org The resulting polymer's structure and properties are highly dependent on the reaction conditions.
Investigation of Head-to-Tail versus Head-to-Head Linkages and Their Proportions
During the oxidative polymerization of p-anisidine, the monomer units can link in different ways, primarily through head-to-tail (HT) or head-to-head (HH) configurations. mdpi.comufam.edu.br In PPA, the para position is occupied by a methoxy (B1213986) group, leading to a more complex polymerization process where C-N bond formation can occur at either the ortho or meta positions of the repeating unit. rsc.org
Influence of Polymerization Conditions on Polymer Architecture and Morphology
The conditions under which polymerization occurs have a profound effect on the final polymer's architecture and morphology. Key parameters include the concentrations of the monomer (p-anisidine), the oxidant (such as ammonium (B1175870) persulfate, APS), and the dopant acid (like HCl). mdpi.comrsc.orgdntb.gov.ua
By systematically varying these concentrations, researchers can control the resulting polymer's crystallinity and morphology. mdpi.comdntb.gov.ua For instance, different experimental treatments have led to PPA with crystallinity percentages ranging from (29.2 ± 0.6)% to (55.1 ± 0.2)%. mdpi.comdntb.gov.uanih.govresearchgate.net The morphology of the synthesized PPA can also be tailored, with observed structures including needles and globular particles. mdpi.comdntb.gov.uaresearchgate.net Scanning Electron Microscopy (SEM) has suggested a correlation between the needle-like morphology and a higher crystalline contribution. ufam.edu.br Furthermore, the nature of the dopant acid can significantly influence the polymerization process and the crystal structure of the resulting PPA. mdpi.com
Structure-Property Relationships in Poly(p-anisidine) and N-Octyl-p-anisidine derived Polymers
The interplay between the molecular structure and the macroscopic properties of PPA and its derivatives is a critical area of research. Understanding these relationships is key to designing materials with tailored functionalities.
Studies on Molecular Ordering and Crystallinity in Semiconducting Polymers
The degree of molecular ordering and crystallinity within a semiconducting polymer is directly linked to its performance in electronic devices. In polymers, crystalline regions are areas with a high degree of molecular packing and ordered arrangement, while amorphous regions are characterized by disorder. researchgate.net
In PPA, the percentage of crystallinity can be controlled by the synthesis conditions. mdpi.comdntb.gov.ua X-ray diffraction (XRD) is a primary technique used to assess the degree of crystallinity, with sharper peaks indicating a more ordered structure. researchgate.net Studies have shown that a higher degree of crystallinity in PPA can be correlated with specific morphologies, such as the aforementioned needle-like structures. ufam.edu.br The presence of crystalline domains is crucial as they can act as conductive islands, facilitating charge transport. ufam.edu.br
Electronic Conductivity and Charge Transport Mechanisms
The electronic conductivity of PPA is a key property that is influenced by its molecular structure, morphology, and doping level. The conductivity of PPA can vary significantly, with reported values ranging from 1.00 × 10⁻⁹ S·cm⁻¹ to as low as 3.90 × 10⁻¹⁴ S·cm⁻¹. mdpi.comufam.edu.brrsc.orgdntb.gov.ua This wide range highlights the sensitivity of conductivity to the polymer's specific structural arrangement, including the proportion of head-to-tail versus head-to-head linkages. mdpi.comufam.edu.br
The mechanism of charge transport in these materials is complex. It is generally accepted that in semicrystalline polymers, charge transport is more efficient within the ordered crystalline regions. These regions can form "conductive islands" where charges are concentrated, and intermolecular hopping between these islands becomes the dominant mode of electrical conduction. ufam.edu.br The nature and size of the counterions from the dopant acid also play a significant role in influencing the electrical conductivity. mdpi.com Doping the polymer with substances like ZnO nanoparticles has been shown to enhance conductivity due to improved charge transfer efficiency. researchgate.net
Development of this compound Derived Functional Nanomaterials and Composites
The incorporation of an N-octyl group onto the p-anisidine monomer before polymerization can lead to polymers with modified properties, such as improved solubility, which is often a challenge with rigid-backbone conducting polymers. While specific research on this compound is less prevalent in the provided search results, the broader field of developing functional nanomaterials from PPA and its derivatives is well-established.
PPA has been successfully used to create nanocomposites with various inorganic materials, including:
Clay: Oxidative polymerization in the presence of clay has led to the formation of intercalated nanocomposites, as confirmed by increased interlayer spacing in XRD analysis. mdpi.comnih.gov
Titanium Carbide (TiC) and Titanium Dioxide (TiO2): PPA and its copolymers have been used to create nanocomposites with TiC and TiO2, with potential applications as anodic materials and in antistatic or anticorrosion coatings. ufam.edu.brmdpi.comnih.govresearchgate.net
Zinc Oxide (ZnO): Nanocomposites of PPA and ZnO have been synthesized, demonstrating enhanced electrical conductivity. ufam.edu.brmdpi.comresearchgate.net
Synthesis and Characterization of Polymer Nanocomposites (e.g., PPA/TiO2, PPA/ZnO)
The development of polymer nanocomposites incorporating poly(p-anisidine) (PPA) with metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) has led to materials with enhanced properties suitable for various technological applications.
Researchers have successfully synthesized PPA/TiO₂ nanocomposites through the oxidative polymerization of p-anisidine or a combination of p-anisidine and aniline (B41778) monomers directly onto TiO₂ nanoparticles. mdpi.comresearchgate.net This process typically uses an oxidant such as ammonium persulfate in the presence of an acid dopant like hydrochloric acid. researchgate.net The resulting nanocomposites are electroactive microspheres. mdpi.comufam.edu.br Characterization using techniques like Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDX) has confirmed the presence of the polymer coating on the TiO₂ nanoparticles. researchgate.net These materials exhibit electrical conductivity in the range of 0.08 to 0.91 S/cm⁻ and are proposed as potential fillers for antistatic and anticorrosion coatings. researchgate.net
Similarly, nanocomposites based on PPA and ZnO have been created by adding the semiconductor metal oxide to the polymeric solution during synthesis. mdpi.comgrafiati.com Studies involving the chemical oxidative polymerization of p-anisidine to form blends with ZnO nanoparticles have been reported. researchgate.net Characterization of these PPA/ZnO composites indicated that the addition of ZnO led to an agglomeration of the semiconductor material, resulting in spherical polymer nanocomposites. grafiati.comresearchgate.net Electrochemical conductivity studies have suggested that these doped PPA polymeric blends possess enhanced conductivity. grafiati.comresearchgate.net
Below is a table summarizing the synthesis and properties of these nanocomposites.
| Nanocomposite | Synthesis Method | Key Findings | Potential Applications |
| PPA/TiO₂ | Oxidative polymerization of p-anisidine/aniline on TiO₂ nanoparticles. researchgate.net | Produces electroactive microspheres with conductivity between 0.08-0.91 S/cm⁻. researchgate.net | Fillers for antistatic and anticorrosion coatings. mdpi.comresearchgate.net |
| PPA/ZnO | Addition of ZnO nanoparticles to the PPA solution during chemical oxidative polymerization. mdpi.comresearchgate.net | Results in spherical nanocomposites with enhanced electrochemical conductivity. grafiati.comresearchgate.net | Materials for electrical applications. researchgate.net |
Integration into Photoactive Composite Films (e.g., with Photosystem I for Bio-hybrid Applications)
Poly(p-anisidine) has been identified as a promising material for creating bio-hybrid devices by interfacing it with naturally occurring photoactive proteins like Photosystem I (PSI). rsc.orgrsc.org PSI, found in photosynthetic organisms, is highly efficient in converting light to energy but is electrically insulating on its own. rsc.orgrsc.org PPA, a conducting polymer, can be paired with PSI to facilitate charge transport, enabling the development of renewable bio-hybrid energy applications. rsc.orgrsc.org
The fabrication process involves the chemical oxidation of 4-methoxy-aniline (p-anisidine) to synthesize PPA, which is then combined with PSI to create composite films, often through a simple drop-casting method. rsc.orgrsc.org Characterization of these PSI-PPA films has demonstrated a synergistic effect between the two components. rsc.orgrsc.org The composite films exhibit significantly higher photocurrent densities, on the order of several microamperes per square centimeter (μA cm⁻²), compared to films made of either PPA or PSI alone. rsc.orgrsc.org
Research has shown that the performance of these bio-hybrid films is sensitive to the concentration of PSI and the thickness of the film. rsc.orgrsc.org Optimal photocurrents have been achieved with a low PSI loading of approximately 2% by weight and intermediate film thicknesses. rsc.orgrsc.org This highlights the importance of dilute PSI concentrations for maximizing photocurrent generation in such PSI-polymer films. rsc.orgrsc.org
The table below details the performance of these photoactive films.
| Film Composition | Fabrication Method | Performance Metric | Key Finding |
| PSI-PPA Composite | Drop-casting of a PSI and PPA mixture. rsc.orgrsc.org | Photocurrent Density | Several μA cm⁻². rsc.orgrsc.org |
| PSI-PPA Composite | Tuning film thickness and PSI loading. rsc.orgrsc.org | Optimal PSI Loading | ~2 wt% PSI generates the highest photocurrents. rsc.orgrsc.org |
Exploration as Hole-Transporting Layers in Organic Electronic Devices (e.g., Perovskite Solar Cells)
Anisidine derivatives are being explored as effective hole-transporting materials (HTMs) in organic electronic devices, particularly in perovskite solar cells (PSCs). sigmaaldrich.comsigmaaldrich.com These materials play a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, a key process for efficient device operation.
One such derivative, Di(9-methyl-3-carbazolyl)-(4-anisyl)amine, was synthesized and tested as a dopant-free HTM in n-i-p type perovskite solar cells. acs.org This material exhibits favorable properties, including a low ionization potential of 5.02 ± 0.06 eV and a hole mobility of 10⁻³ cm²/(Vs). acs.orgresearchgate.net In preliminary studies, solar cells fabricated with this anisidine-based HTM achieved a power conversion efficiency (PCE) of 15.5%. acs.orgresearchgate.net This performance is encouraging for the development of efficient and stable perovskite solar cells. For context, other polymer-based HTMs like polyTPD and PTAA are also widely used in perovskite solar cells due to their suitable energy levels and hole-transporting capabilities. ossila.comrsc.org
The research into new anisidine-based compounds demonstrates their potential as a cost-effective and efficient alternative to commonly used HTMs. acs.orgresearchgate.net
The performance data for a perovskite solar cell using an anisidine derivative as the hole-transporting layer is summarized below.
| HTM Material | Device Structure | Power Conversion Efficiency (PCE) | Ionization Potential | Hole Mobility |
| Di(9-methyl-3-carbazolyl)-(4-anisyl)amine | n-i-p Perovskite Solar Cell | 15.5% acs.orgresearchgate.net | 5.02 ± 0.06 eV acs.orgresearchgate.net | 10⁻³ cm²/(Vs) acs.orgresearchgate.net |
Catalytic Research and Mechanistic Studies
Design and Synthesis of N-Octyl-p-anisidine-based Ligands and Catalysts
The design of ligands and catalysts based on the this compound framework leverages the synthetic accessibility and reactivity of the aniline (B41778) moiety. While p-anisidine (B42471) is more commonly cited as a starting material, the principles are directly applicable to its N-octyl derivative.
A primary strategy for incorporating this scaffold into a catalyst is through the formation of Schiff base ligands. For instance, Schiff bases derived from the condensation of p-anisidine with aldehydes, such as 4-methoxybenzaldehyde, have been used to synthesize divalent transition metal complexes with Co(II), Fe(II), Mn(II), and Ni(II). eajournals.org These complexes, which feature a 1:2 metal-to-ligand ratio, demonstrate how the anisidine nitrogen atom can coordinate to a metal center. eajournals.org The synthesis involves a straightforward reaction in a methanolic solution. eajournals.org This approach can be extrapolated to this compound, where the resulting N,N'-disubstituted Schiff base would offer different solubility and steric profiles, potentially influencing the catalytic activity of the corresponding metal complexes.
The synthesis of this compound itself can be achieved through various N-alkylation methods, which are a significant focus of catalytic research. researchgate.net Alternatively, it can be prepared via the reductive amination of p-anisaldehyde with octylamine (B49996) or the direct alkylation of p-anisidine. The para-methoxyphenyl (PMP) group, derived from p-anisidine, is recognized as a useful protecting group for amines because it can be removed oxidatively. ru.nlresearchgate.net
More complex ligand architectures have also been developed from p-anisidine. For example, it has been used as a precursor to synthesize 1-isothiocyanato-4-methoxybenzene, a key intermediate for creating 7-MEOTA-p-anisidine heterodimers, which are designed as inhibitors for acetylcholinesterase. nih.gov This demonstrates the versatility of the anisidine scaffold in constructing elaborate molecules intended for specific biological or chemical interactions. nih.gov
The synthesis of p-anisidine, the precursor to this compound, is often achieved through the catalytic hydrogenation of p-nitroanisole. scispace.comchemicalbook.com Various catalysts have been developed for this purpose, including Raney-RuNiC and Pt/C, highlighting the importance of catalysis in producing the foundational building blocks for these ligands. chemicalbook.comgoogle.com
Mechanistic Investigations of Catalyzed Reactions (e.g., Alkylation, Hydrogenation, Cross-Coupling)
Mechanistic studies of reactions involving p-anisidine and its derivatives are crucial for understanding how catalysts function and for designing more efficient systems. The electronic-donating methoxy (B1213986) group and the nature of the N-substituent play a significant role in the reactivity and the catalytic pathways.
Alkylation: Catalytic N-alkylation of anilines and C-H alkylation of aromatic rings directed by aniline-derived groups are two major areas of investigation. In cobalt-catalyzed ortho-alkylation of aromatic ketimines, the imine is formed from p-anisidine, and the p-methoxyphenyl (PMP) group acts as a chelation-assisting directing group. ntu.edu.sg The reaction with n-octyl bromide proceeds efficiently, and mechanistic studies suggest a pathway involving the oxidative addition of the alkyl halide to a low-valent cobalt species. ntu.edu.sg Another important mechanism in N-alkylation is the "borrowing hydrogen" or hydrogen auto-transfer methodology. researchgate.netuni-rostock.de In this process, a catalyst (often ruthenium- or iridium-based) temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine (e.g., p-anisidine) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct. researchgate.net
Hydrogenation: Hydrogenation is a key step in the synthesis of p-anisidine from p-nitroanisole and in reductive amination reactions. scispace.comchemicalbook.com The direct asymmetric reductive amination (DARA) of ketones with amines like p-anisidine has been achieved using iridium-based catalysts. semanticscholar.org The mechanism of this bifunctional catalysis involves the cooperative action of the cationic Cp*Ir(III) complex and its phosphate (B84403) counteranion. semanticscholar.org The acidic proton from the phosphate is believed to protonate the imine formed in situ from the ketone and p-anisidine. This protonation activates the C=N bond for hydride attack from the iridium-hydride species, with the ion-pairing interaction guiding the enantiodiscrimination. semanticscholar.org This ionic hydrogenation pathway does not require coordination of the imine to the metal center. semanticscholar.org
Cross-Coupling: Palladium-catalyzed C-N cross-coupling reactions are powerful methods for synthesizing arylamines, and p-anisidine is a frequently used nucleophile in these transformations. acs.orgresearchgate.net The general mechanism, often referred to as the Buchwald-Hartwig amination, involves a Pd(0)/Pd(II) catalytic cycle. The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes coordination with the amine (p-anisidine), followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product (N-aryl-p-anisidine) and regenerates the active Pd(0) catalyst. acs.orgnih.gov The development of various phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction. acs.org
Development of Catalyst Systems for Specific Transformations
Building on mechanistic understanding, specific catalyst systems have been developed to perform valuable chemical transformations efficiently and selectively.
One notable application is the conversion of biomass-derived levulinic acid (LA) into valuable N-substituted pyrrolidinones. A highly efficient transfer hydrogenation system using formic acid as the hydrogen source and a homogeneous iridium catalyst has been developed for the reductive amination of LA with various amines, including p-anisidine and n-octylamine. liv.ac.uk The reaction proceeds under mild, aqueous conditions, with the pH of the solution being a critical parameter for catalytic activity. liv.ac.uk In a different approach, microwave-assisted reductive amination of LA with amines like p-anisidine and octylamine has been achieved using heterogeneous mono- or bimetallic catalysts (Pd, Au, PdAu) on silica (B1680970) supports. d-nb.info This method allows for solvent-free conditions in batch processes and has been adapted for continuous flow systems. d-nb.info
The data below shows the results for the iridium-catalyzed reductive amination of levulinic acid with various amines to produce pyrrolidinones. liv.ac.uk
Reductive Amination of Levulinic Acid (LA) with Aromatic and Aliphatic Amines
| Entry | Amine (R) | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-OMe (p-anisidine) | 2d | 1 | 96 |
| 2 | 4-Me | 2c | 4 | 93 |
| 3 | H | 2b | 4 | 92 |
| 4 | 4-F | 2d | 4 | 91 |
| 5 | 4-Cl | 2e | 4 | 73 |
| 6 | Benzyl | 2j | 4 | 86 |
| 7 | n-Octyl | 2p | 12 | 88 |
| 8 | n-Undecyl | 2q | 12 | 73 |
Reaction conditions: LA (3.2 mmol), amine (8.6 mmol), catalyst (0.0016 mmol), aqueous HCOOH–HCOONa solution, 80°C. liv.ac.uk
Another significant area is the development of catalysts for direct asymmetric reductive amination (DARA). A bifunctional iridium-phosphate catalyst has been shown to be highly effective for the DARA of a wide range of aliphatic ketones with p-anisidine, producing chiral secondary amines with high yields and enantioselectivities. semanticscholar.org The system tolerates various functional groups, including alkenes and cyclopropyl (B3062369) rings. semanticscholar.org
The table below summarizes the DARA of various aliphatic ketones with p-anisidine. researchgate.net
Direct Asymmetric Reductive Amination of Aliphatic Ketones with p-Anisidine
| Entry | Ketone | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetone | 5a | 87 | 88 |
| 2 | 2-Butanone | 5b | 91 | 92 |
| 3 | 2-Pentanone | 5c | 88 | 90 |
| 4 | 2-Hexanone | 5d | 82 | 90 |
| 5 | 3-Methyl-2-butanone | 5e | 90 | 96 |
| 6 | Cyclopropyl methyl ketone | 5h | 83 | 92 |
| 7 | 4-Penten-2-one | 5i | 80 | 90 |
Reaction conditions: Ketone (0.55 mmol), p-anisidine (0.5 mmol), Ir-catalyst 1a (0.005 mmol), acid 2a (0.006 mmol), H2 (5 bar), CH2Cl2, 35°C, 20 h. semanticscholar.orgresearchgate.net
Furthermore, catalyst systems for C-N cross-coupling have been refined for high reactivity and longevity. Palladium catalysts supported by ligands like CyPF-t-Bu enable the amination of aryl chlorides with primary alkylamines, such as octylamine, at very low catalyst loadings (as low as 50 ppm), achieving high turnover numbers. nih.gov These developments are critical for making such transformations more economical and scalable for industrial applications. acs.orgnih.gov
Applications in Chemical Biology and Advanced Analytical Chemistry
Investigation of Enzyme-Inhibitor Binding Mechanisms and Molecular Interactions (e.g., Cholinesterase Inhibition by p-Anisidine (B42471) Hybrids)
The inhibition of cholinesterases, enzymes crucial for the proper functioning of the nervous system, is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's. orst.edumdpi.com Overexposure to certain pesticides can also lead to cholinesterase inhibition, causing a harmful buildup of the neurotransmitter acetylcholine. orst.edu In the context of drug development, p-anisidine hybrids have emerged as a promising class of cholinesterase inhibitors.
Research into 7-methoxytacrine (7-MEOTA)-p-anisidine hybrids has provided valuable insights into their binding mechanisms with acetylcholinesterase (AChE). nih.gov Molecular docking studies have revealed that these hybrid molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net The p-anisidine portion of the hybrid is often oriented towards the CAS, while the 7-MEOTA moiety interacts with the PAS. nih.gov The length of the alkyl chain connecting these two components is critical for achieving optimal interaction with both sites. nih.gov For instance, a thiourea (B124793) hybrid with an eight-methylene spacer (compound 15) demonstrated significant inhibitory activity. nih.gov Kinetic analyses have shown that these hybrids often act as non-competitive or mixed-type reversible inhibitors of cholinesterases. nih.govresearchgate.net
The ability of these p-anisidine hybrids to bind to the PAS is particularly noteworthy. The PAS is implicated in the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. researchgate.net By binding to the PAS, these compounds can potentially hinder this aggregation, offering a disease-modifying effect beyond simple symptomatic relief. researchgate.net
Multi-Target Directed Ligands (MTDLs) Design Strategies Utilizing Anisidine Scaffolds
The multifactorial nature of diseases like Alzheimer's has spurred the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. mdpi.comnih.gov The anisidine scaffold has proven to be a valuable component in the design of such MTDLs. core.ac.ukheraldopenaccess.us The strategy involves combining pharmacophores with known activities against different targets into a single hybrid molecule. mdpi.com
In the context of Alzheimer's disease, MTDLs often aim to inhibit cholinesterases while also addressing other pathological features like β-amyloid aggregation and oxidative stress. nih.govmdpi.com The 7-MEOTA-p-anisidine hybrids are a prime example of this approach. heraldopenaccess.us While 7-MEOTA itself is a less toxic derivative of the cholinesterase inhibitor tacrine (B349632), its combination with p-anisidine via a suitable linker creates a hybrid with a broader pharmacological profile. nih.govheraldopenaccess.us
One such 7-MEOTA-p-anisidine hybrid demonstrated weaker AChE inhibition than tacrine but was stronger than 7-MEOTA alone. heraldopenaccess.us The design of these MTDLs often involves varying the length and nature of the linker connecting the pharmacophoric units to optimize their interaction with the respective targets. nih.gov The development of these anisidine-based MTDLs represents a promising avenue for creating more effective treatments for complex diseases. nih.gov
Molecular Recognition Studies Involving N-Octyl-p-anisidine Derivatives
The molecular structure of this compound and its derivatives makes them interesting subjects for molecular recognition studies. The interplay of the electron-donating methoxy (B1213986) group, the aromatic ring, and the flexible n-octyl chain allows for a range of intermolecular interactions.
Recent research has explored the synthesis of polymers incorporating p-anisidine and n-octylamine. acs.org These polymers, when treated with a protic acid, undergo a structural change to a conjugated form, leading to altered optical and electronic properties. acs.org The polymer linked with p-anisidine (PPhAd) exhibited the lowest energy gap, attributed to the strong electron-donating effect of the para-substituted methoxy group. acs.org In contrast, the polymer with an n-octylamine linker showed the highest energy gap due to the lower electron-donating capability of the alkyl group compared to the aniline (B41778) derivatives. acs.org
These studies highlight how the specific chemical functionalities of this compound and related structures influence their molecular interactions and the resulting material properties. The ability to tune these properties by modifying the amine component has implications for the development of new materials for applications in organic electronics and sensors. acs.org
This compound and its Derivatives as Probes in Advanced Analytical Chemistry Methodologies
Beyond its applications in chemical biology, p-anisidine and its derivatives play a crucial role in analytical chemistry, particularly in the assessment of food quality.
Application in Anisidine Value Determination for Oxidation Product Assessment
The p-Anisidine Value (AnV) is a widely used metric to determine the level of secondary oxidation products, mainly aldehydes and ketones, in fats and oils. cdrfoodlab.comscribd.com This analysis provides insight into the oxidative history of the oil, as these secondary products are formed from the breakdown of primary oxidation products like peroxides. cdrfoodlab.comnih.gov The official method, as described by organizations like the AOCS, involves the reaction of the aldehydic compounds in the oil with p-anisidine in a solvent mixture. aocs.orgqclscientific.com The resulting change in absorbance is measured spectrophotometrically, typically at 350 nm or 366 nm, to calculate the AnV. scribd.comaocs.orgdiva-portal.org
The principle of the test relies on the reaction between p-anisidine and aldehydes, particularly 2-alkenals and 2,4-dienals, which are common secondary oxidation products. nih.govaocs.org A higher AnV indicates a greater degree of secondary oxidation and, consequently, a lower quality of the oil. qclscientific.comcdrfoodlab.com The AnV is often used in conjunction with the Peroxide Value (PV) to provide a more complete picture of the oxidative state of an oil, sometimes expressed as a TOTOX value (2 * PV + AnV). nih.govnih.gov
While the standard methods can be time-consuming and involve hazardous chemicals, newer, more rapid methods have been developed. qclscientific.com These often utilize pre-prepared reagents and spectrophotometric instruments for faster analysis. qclscientific.comdiva-portal.org It is important to note that certain substances, such as flavorings containing aldehydes, can interfere with the AnV test, leading to artificially high results. ntnu.no
The table below summarizes the key aspects of the Anisidine Value determination:
| Parameter | Description | References |
| Analyte | Secondary oxidation products (aldehydes, ketones) | cdrfoodlab.comscribd.comnih.gov |
| Reagent | p-Anisidine | scribd.comaocs.orgqclscientific.com |
| Principle | Reaction of p-anisidine with aldehydes | cdrfoodlab.comaocs.org |
| Detection | Spectrophotometry (350 nm or 366 nm) | scribd.comaocs.orgdiva-portal.org |
| Interpretation | Higher value indicates more secondary oxidation | qclscientific.comcdrfoodlab.com |
Future Research Perspectives and Emerging Areas
Exploration of Green Chemistry Routes and Sustainable Synthesis Protocols for N-Octyl-p-anisidine
The chemical industry's shift towards environmentally responsible practices necessitates the development of green synthesis protocols for this compound. Research in this area will likely focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources, aligning with the core principles of green chemistry. indianchemicalsociety.comrasayanjournal.co.in
Key research directions include:
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for the N-alkylation of p-anisidine (B42471). indianchemicalsociety.com Studies have demonstrated the effectiveness of microwave-assisted synthesis for various organic reactions, including those involving p-anisidine derivatives in greener solvents or even solvent-free conditions. indianchemicalsociety.comresearchgate.net
Catalytic Hydrogenation: A patented green process for producing anisidine isomers involves catalytic hydrogenation using a Pt/C catalyst in a methanol (B129727) system. google.com This approach avoids harsh reagents and reduces waste. Future work could adapt this catalytic system for the reductive amination of an octyl-containing aldehyde or ketone with p-anisidine to form this compound.
Aqueous Media Synthesis: Performing organic reactions in water is a primary goal of green chemistry. medcraveonline.com Research has shown the feasibility of synthesizing Schiff bases from p-anisidine in aqueous media. medcraveonline.com Exploring water or water-silica slurries as a medium for the synthesis of this compound could offer a significantly more sustainable alternative to traditional organic solvents.
Use of Green Solvents: The use of ionic liquids and deep eutectic solvents (DESs) as recyclable and non-volatile reaction media is a promising avenue. vjol.info.vnnih.gov For instance, imidazolium-based ionic liquids have been shown to act as both a solvent and a catalyst in reactions involving p-anisidine, simplifying product separation and solvent recycling. vjol.info.vn Similarly, N-octyl pyrrolidone (NOP) has been identified as a green solvent for complex processes like solid-phase peptide synthesis, and its recovery and reuse have been demonstrated. rsc.org
A comparative table of potential green synthesis strategies is presented below.
| Synthesis Strategy | Potential Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Reduced reaction time, increased energy efficiency, higher yields. | Effective for Michael additions and other reactions on solid supports. indianchemicalsociety.com Used for reductive amination of levulinic acid with p-anisidine. researchgate.net |
| Catalytic Hydrogenation | High conversion rates, clean and environmentally friendly process, catalyst is recyclable. | Patented for the production of o- and p-anisidine from nitroanisole precursors. google.com |
| Aqueous Media Synthesis | Eliminates volatile organic solvents, non-toxic, non-flammable, cost-effective. | Successfully used for the synthesis of azo Schiff bases from p-anisidine. medcraveonline.com |
| Ionic Liquids / DESs | Negligible vapor pressure, high thermal stability, potential for catalyst and solvent recycling. | [BMIM][PF6] used as a recyclable solvent for Schiff base synthesis with p-anisidine. vjol.info.vn |
Integration of Advanced Multi-modal Characterization Techniques for Holistic Understanding
A comprehensive understanding of this compound requires moving beyond basic spectral identification. Integrating a suite of advanced characterization techniques can provide a holistic view of its structural, thermal, electrochemical, and morphological properties. This multi-modal approach is crucial for establishing structure-property relationships, especially in the context of its application in complex matrices like polymers or biological systems.
Future research should leverage a combination of the following techniques:
Spectroscopic Methods: While standard, techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy remain essential for confirming molecular structure. researchgate.netmdpi.com Advanced UV-Visible spectroscopy can probe electronic transitions, which is particularly relevant for understanding antioxidant or electrochromic behavior. researchgate.netacs.org
Microscopy and Diffraction: For derivatives or formulations of this compound, high-resolution imaging techniques are invaluable. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal surface morphology and the dispersion of the compound in nanocomposites. researchgate.netresearchgate.net X-ray Diffraction (XRD) is critical for analyzing the crystalline structure and potential intercalation in layered materials. researchgate.net
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are essential for determining the thermal stability, melting point, and glass transition temperatures of this compound and its polymeric derivatives. acs.org This data is critical for applications involving high temperatures, such as in lubricants or plastics. ontosight.ai
Electrochemical Analysis: Cyclic Voltammetry (CV) can be used to study the redox properties of this compound. This provides insight into its electrochemical stability and its potential as an antioxidant by determining its oxidation and reduction potentials. acs.orgntu.edu.tw
| Technique Category | Specific Method | Information Gained |
| Spectroscopy | FTIR, NMR, UV-Vis | Molecular structure, functional groups, electronic transitions. mdpi.comresearchgate.netacs.org |
| Microscopy | SEM, TEM, AFM | Surface morphology, particle size, dispersion in matrices. researchgate.netmdpi.com |
| Diffraction | XRD | Crystalline structure, phase identification, intercalation. researchgate.netresearchgate.net |
| Thermal Analysis | TGA, DSC | Thermal stability, degradation temperatures, phase transitions. acs.org |
| Electrochemistry | Cyclic Voltammetry (CV) | Redox potentials, electrochemical stability, antioxidant capacity. acs.orgntu.edu.tw |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and optimization of new molecules. researchgate.net Machine learning (ML) models can be trained to predict the properties of this compound derivatives, drastically reducing the time and cost associated with experimental synthesis and testing. researchgate.netrsc.org
Emerging applications in this field include:
Property Prediction: ML models, such as multilayer perceptron (MLP) neural networks, can be developed to predict key physical and chemical properties. researchgate.netrsc.org By using molecular descriptors (e.g., functional groups, molecular complexity, atomic numbers) as inputs, these models can accurately estimate parameters like solubility, melting point, boiling point, and antioxidant activity. researchgate.netrsc.org
Rational Molecular Design: AI can guide the design of new this compound derivatives with enhanced functionalities. For example, ML models have been successfully used to design p-phenylenediamine (B122844) antioxidants by predicting their bond dissociation energy (BDE) and solubility parameters. rsc.org A similar approach could identify optimal side-chain modifications to the this compound scaffold to maximize its performance in specific applications, such as a lubricant additive or a polymer stabilizer.
Interpretable AI for Mechanistic Insight: A significant challenge in ML is the "black box" nature of some models. The use of explainable AI (XAI) techniques, such as SHapley Additive exPlanations (SHAP), can provide chemists with interpretable insights. rsc.orgmdpi.com This allows researchers to understand which molecular features are most influential in determining a specific property, bridging the gap between computational prediction and chemical intuition. arxiv.org
Bio-inspired and Environmentally Benign Applications of this compound Derivatives
Drawing inspiration from nature offers a pathway to designing novel applications for this compound derivatives that are both effective and environmentally sustainable. This involves mimicking the structure and function of natural molecules to create materials with desirable properties.
Future research could explore:
Green Corrosion Inhibitors: Many naturally occurring compounds, such as those based on chitosan, are effective and eco-friendly corrosion inhibitors. rsc.org The design of this compound derivatives that mimic the heteroatom-rich functionalities of these natural inhibitors could lead to new, sustainable solutions for protecting metals in industrial processes like acid pickling. rsc.org The presence of nitrogen and oxygen atoms in the molecule makes it a promising candidate for this application.
Biodegradable Functional Polymers: this compound can be incorporated as a monomer into polymer chains via methods like Buchwald-Hartwig polyaminations. acs.org Future work could focus on creating polymers that combine the functional properties imparted by the anisidine moiety (e.g., antioxidant, electrochromic) with biodegradability, for use in smart packaging or advanced coatings.
Biomedical Leads: P-anisidine derivatives have been investigated as building blocks for compounds with potential therapeutic effects, such as inhibitors for enzymes implicated in Alzheimer's disease. mdpi.comnih.gov While respecting the exclusion of dosage information, fundamental research into how the N-octyl group influences properties like membrane permeability or target binding could position these derivatives as subjects for initial drug discovery studies. researchgate.net
Deeper Mechanistic Insights into Complex Chemical Transformations and Intermediates
A fundamental understanding of the reaction mechanisms governing the synthesis, function, and degradation of this compound is crucial for its optimization and application. Modern computational and experimental techniques can provide unprecedented insight into the transient species and energy landscapes involved in these transformations.
Key areas for mechanistic investigation include:
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate reaction pathways. rsc.org This approach can be used to model the N-alkylation synthesis of this compound, elucidating the transition states and intermediates to optimize reaction conditions. It can also be used to study degradation mechanisms, such as its oxidation by radicals, which is central to its role as an antioxidant. rsc.org
Advanced Spectroscopic Analysis: Time-resolved spectroscopy can be used to detect and characterize short-lived intermediates that form during chemical reactions. This could provide direct experimental evidence for the radical species formed when this compound acts as an antioxidant.
Proton-Coupled Electron Transfer (PCET) Studies: The antioxidant activity of phenolic and aniline (B41778) compounds often involves PCET, where a proton and an electron are transferred concertedly. nih.gov Investigating the PCET mechanism for this compound would provide deep insight into its antioxidant capabilities, explaining how it neutralizes free radicals and potentially leading to the design of more potent antioxidant derivatives. nih.gov
Palladium-Catalyzed Coupling Mechanisms: C-N cross-coupling reactions are powerful tools for synthesizing aniline derivatives. acs.org A deeper mechanistic understanding of how ligands and reaction conditions influence the coupling of p-anisidine with octyl halides could lead to more efficient and selective synthetic protocols. acs.org
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for synthesizing and characterizing N-Octyl-p-anisidine?
- Methodological Answer : Synthesis typically involves alkylation of p-anisidine with 1-bromooctane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization should include:
- ¹H/¹³C NMR to confirm substitution patterns and alkyl chain integration.
- Mass spectrometry (MS) for molecular ion validation.
- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).
- Melting point analysis for crystalline derivatives.
- Ensure experimental reproducibility by documenting solvent ratios, reaction times, and instrument parameters in detail .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 280 nm, aromatic absorption) for quantification. For trace analysis, GC-MS with derivatization (e.g., silylation) improves volatility. Validate methods via:
- Calibration curves (linearity R² > 0.99).
- Spike-recovery tests (90–110% recovery in biological/environmental samples).
- Limit of detection (LOD) and quantification (LOQ) calculations.
- Cross-validate with LC-MS/MS for structural confirmation in contested data .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Incubate samples at 40–60°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (300–400 nm) and quantify decomposition products.
- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate autoxidation; track peroxide formation.
- Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Include control samples and triplicate runs to minimize variability .
Q. How should contradictions in reported antioxidant efficacy data for this compound be resolved?
- Methodological Answer : Perform systematic meta-analysis to identify sources of discrepancy:
- Compare assay conditions (e.g., DPPH vs. ORAC assays, solvent polarity effects).
- Normalize data to molar concentrations (vs. weight/volume).
- Replicate conflicting studies under standardized protocols.
- Use multivariate regression to isolate variables (e.g., pH, temperature).
- Publish negative results to reduce publication bias .
Q. What strategies can be employed to elucidate the mechanism of action of this compound in radical scavenging?
- Methodological Answer : Combine experimental and computational approaches:
- EPR spectroscopy to detect and quantify radical intermediates.
- DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and reaction pathways.
- Isotopic labeling (e.g., deuterated analogs) to track hydrogen abstraction sites.
- Correlate kinetic data (e.g., rate constants) with structural descriptors (Hammett σ values) .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound?
- Methodological Answer :
- Feasible : Pilot-test synthetic scalability (gram-scale yields >70%) before mechanistic studies.
- Novel : Investigate understudied applications (e.g., lipid peroxidation inhibition in membranes).
- Ethical : Adhere to green chemistry principles (e.g., substitute DMF with cyclopentyl methyl ether).
- Relevant : Align with trends in antioxidant research (e.g., synergy with tocopherols) .
Q. What steps ensure reproducibility when adapting literature protocols for this compound synthesis?
- Methodological Answer :
- Document all deviations (e.g., solvent grade, stirring rate).
- Use reference standards (e.g., USP-grade p-anisidine) to minimize batch variability.
- Share raw data (NMR spectra, chromatograms) in supplementary materials.
- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Analysis and Reporting
Q. How should researchers handle large datasets from high-throughput screening of this compound derivatives?
- Methodological Answer :
- Use chemometrics tools (e.g., PCA, PLS-DA) to identify structure-activity trends.
- Store raw data in repositories (e.g., Zenodo) with persistent identifiers (DOIs).
- Report processed data (e.g., IC₅₀ values) in main text; include raw data in appendices.
- Disclose software settings (e.g., OpenBabel parameters for docking studies) .
Ethical and Collaborative Considerations
Q. What ethical guidelines apply to studies involving this compound in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
